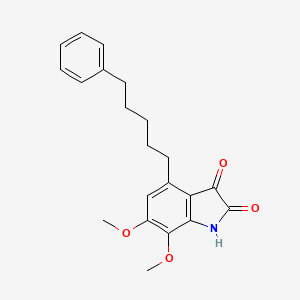

Melosatin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Melosatin A is a member of indoles.

Applications De Recherche Scientifique

Chemical Structure and Synthesis

Melosatin A is classified as an isatin-type compound, characterized by a distinctive 5-phenyl-1-pentyl motif. Its total synthesis has been achieved through various methods, with recent research reporting an efficient five-step synthesis from eugenol, yielding a 41% overall efficiency . This synthesis is notable for its atom and step economy, making it a viable candidate for further exploration in drug development.

Biological Activities

This compound exhibits a range of biological activities that position it as a significant compound in medicinal chemistry. The following sections detail its applications:

Anticancer Activity

This compound's structural similarity to known anticancer agents has led to investigations into its potential as an anticancer drug. Research indicates that isatin derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have shown that isatin analogs can effectively target specific cancer types, such as breast and lung cancer, by modulating key signaling pathways .

Case Study:

- A study demonstrated that derivatives of isatin with modifications at the C-3 position exhibited potent anti-proliferative effects against MCF-7 breast cancer cells. These compounds were evaluated using both in vitro assays and molecular docking studies to elucidate their mechanisms of action .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of this compound, particularly against neurodegenerative diseases like Parkinson’s. The compound has been shown to inhibit monoamine oxidase-B (MAO-B), an enzyme implicated in neurodegeneration. This inhibition suggests potential therapeutic applications in treating conditions characterized by oxidative stress and neuronal damage.

Case Study:

- In vitro studies demonstrated that this compound significantly reduced cell death in SH-SY5Y neuroblastoma cells exposed to neurotoxic agents like rotenone. The compound's ability to protect neuronal cells underscores its potential as a neuroprotective agent .

Antimicrobial Activity

This compound and its derivatives have also been evaluated for antimicrobial properties against various pathogens. The presence of functional groups in its structure may enhance its interaction with microbial targets, leading to effective inhibition.

Case Study:

Analyse Des Réactions Chimiques

Mechanistic Insights into the Martinet Cyclocondensation

The final cyclization proceeds through:

-

Nucleophilic Attack : The aniline intermediate reacts with diethyl 2-ketomalonate, forming an amide bond.

-

Cyclization : Intramolecular attack generates a tetrahedral intermediate, followed by aromatization.

-

Decarboxylation : Acidic hydrolysis and CO₂ loss yield the 3-hydroxyindolinone, which oxidizes to the isatin .

Mechanistic Pathway

Aniline+Diethyl 2 ketomalonateAcOHAmide IntermediateCyclization3 HydroxyindolinoneOxidationMelosatin A

Comparative Analysis of Cyclization Methods

Initial attempts using the Stollé reaction (with oxalyl chloride) yielded only 3% this compound due to steric hindrance and bis-oxalamide byproduct formation . The Martinet method outperformed due to:

-

Mild Conditions : Neutral pH and room-temperature compatibility.

Table 2: Cyclization Method Comparison

| Method | Reagents | Yield | Byproducts |

|---|---|---|---|

| Stollé Reaction | (COCl)₂, solventless | 3% | Bis-oxalamide (43%) |

| Martinet Synthesis | Diethyl 2-ketomalonate, AcOH | 68% | None significant |

Functional Group Reactivity

-

Indole-2,3-dione Core : Participates in nucleophilic additions at the C-3 carbonyl .

-

Methoxy Groups : Electron-donating effects stabilize the aromatic ring during electrophilic substitutions .

-

Aliphatic Chain : The 5-phenylpentyl side chain influences solubility and steric interactions during synthesis .

Side Reactions and Challenges

Propriétés

Numéro CAS |

64838-04-6 |

|---|---|

Formule moléculaire |

C21H23NO4 |

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

6,7-dimethoxy-4-(5-phenylpentyl)-1H-indole-2,3-dione |

InChI |

InChI=1S/C21H23NO4/c1-25-16-13-15(12-8-4-7-11-14-9-5-3-6-10-14)17-18(20(16)26-2)22-21(24)19(17)23/h3,5-6,9-10,13H,4,7-8,11-12H2,1-2H3,(H,22,23,24) |

Clé InChI |

YRBBTNSJJXHMPP-UHFFFAOYSA-N |

SMILES |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

SMILES canonique |

COC1=C(C2=C(C(=C1)CCCCCC3=CC=CC=C3)C(=O)C(=O)N2)OC |

Key on ui other cas no. |

64838-04-6 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.